4,4'-Disulfanediylbis(3-nitrobiphenyl)
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Overview
Description
3-NITRO-4-((3-NITRO(1,1’-BIPHENYL)-4-YL)DITHIO)-1,1’-BIPHENYL is a complex organic compound characterized by the presence of nitro groups and biphenyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-4-((3-NITRO(1,1’-BIPHENYL)-4-YL)DITHIO)-1,1’-BIPHENYL typically involves multiple steps, including nitration, reduction, and coupling reactions. The nitration process introduces nitro groups into the biphenyl structure, followed by reduction to form amines. The final step involves coupling the biphenyl units through a dithiodiphenyl linkage under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-NITRO-4-((3-NITRO(1,1’-BIPHENYL)-4-YL)DITHIO)-1,1’-BIPHENYL undergoes various chemical reactions, including:
Oxidation: Conversion of nitro groups to other functional groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogens for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups typically yields amines, while substitution reactions can introduce various functional groups into the biphenyl structure .
Scientific Research Applications
3-NITRO-4-((3-NITRO(1,1’-BIPHENYL)-4-YL)DITHIO)-1,1’-BIPHENYL has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-NITRO-4-((3-NITRO(1,1’-BIPHENYL)-4-YL)DITHIO)-1,1’-BIPHENYL involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and biphenyl structure play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)aniline: Shares the nitro group but differs in the presence of trifluoromethyl and aniline structures.
2-Nitro-4-(trifluoromethyl)benzonitrile: Contains nitro and trifluoromethyl groups but has a benzonitrile structure.
Properties
Molecular Formula |
C24H16N2O4S2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-nitro-1-[(2-nitro-4-phenylphenyl)disulfanyl]-4-phenylbenzene |
InChI |
InChI=1S/C24H16N2O4S2/c27-25(28)21-15-19(17-7-3-1-4-8-17)11-13-23(21)31-32-24-14-12-20(16-22(24)26(29)30)18-9-5-2-6-10-18/h1-16H |
InChI Key |
QATCJAOJNJYQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)SSC3=C(C=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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